Methylcyclopropane
Overview
Description
Methylcyclopropane is an organic compound with the structural formula C₃H₅CH₃. It is a colorless gas and is the mono methyl derivative of cyclopropane. This compound is known for its ring strain due to the three-membered cyclopropane ring, which makes it highly reactive.
Preparation Methods
Methylcyclopropane can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dibromobutane with activated copper. The activated copper is prepared by reacting copper(I) iodide with naphthalene lithium. The reaction conditions typically involve heating the mixture to facilitate the formation of this compound .
Chemical Reactions Analysis
Methylcyclopropane undergoes several types of chemical reactions, primarily due to the strain in its three-membered ring. Some of the notable reactions include:
Ring-Opening Reactions: this compound can undergo ring-opening reactions, which are facilitated by the strain in the cyclopropane ring. These reactions often lead to the formation of more stable compounds.
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Substitution Reactions: The compound can also undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its reactivity.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which methylcyclopropane exerts its effects is primarily through its ability to undergo ring-opening reactions. The strain in the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Methylcyclopropane can be compared with other cycloalkanes such as cyclopropane, cyclobutane, and cyclopentane. These compounds share similar ring structures but differ in the number of carbon atoms and the degree of ring strain. This compound is unique due to the presence of the methyl group, which influences its reactivity and properties .
Similar compounds include:
- Cyclopropane
- Cyclobutane
- Cyclopentane
- Methylenecyclopropane
This compound stands out due to its specific structural features and the resulting chemical behavior.
Properties
IUPAC Name |
methylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4-2-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBKJFUJUWOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060481 | |
Record name | Cyclopropane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-11-6 | |
Record name | Methylcyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropane, methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropane, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylcyclopropane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK35EZ3VK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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